5-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine
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Overview
Description
5-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine is a chemical compound with the molecular formula C9H11IN2O2 and a molecular weight of 306.1 g/mol . This compound is characterized by the presence of an iodine atom, a pyrimidine ring, and a tetrahydropyran-4-yl group. It is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry.
Preparation Methods
The synthesis of 5-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine typically involves the reaction of a pyrimidine derivative with an iodinating agent and a tetrahydropyran-4-yl group. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent in tetrahydrofuran (THF) at low temperatures . The reaction conditions must be carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
5-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium iodide in acetone.
Oxidation and Reduction:
Scientific Research Applications
5-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine is not well-documented. it is likely to interact with molecular targets such as enzymes or nucleic acids, given its structural similarity to other pyrimidine derivatives. The iodine atom and tetrahydropyran-4-yl group may play roles in modulating the compound’s biological activity .
Comparison with Similar Compounds
5-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine can be compared to other similar compounds, such as:
5-Iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.
4-(Iodomethyl)tetrahydro-2H-pyran: This compound contains an iodomethyl group attached to a tetrahydropyran ring.
Tetrahydropyran derivatives: These compounds share the tetrahydropyran ring system and are commonly used as protecting groups in organic synthesis.
The uniqueness of this compound lies in its combination of an iodine atom, a pyrimidine ring, and a tetrahydropyran-4-yl group, which may confer specific chemical and biological properties.
Properties
Molecular Formula |
C10H13IN2O2 |
---|---|
Molecular Weight |
320.13 g/mol |
IUPAC Name |
5-iodo-4-(oxan-4-ylmethoxy)pyrimidine |
InChI |
InChI=1S/C10H13IN2O2/c11-9-5-12-7-13-10(9)15-6-8-1-3-14-4-2-8/h5,7-8H,1-4,6H2 |
InChI Key |
MLKQYWYNGLCGQT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1COC2=NC=NC=C2I |
Origin of Product |
United States |
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